2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde, also known by its IUPAC name 1-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde, is a complex organic compound with significant implications in medicinal chemistry. This compound features a piperidine core with various substituents that suggest potential biological activity. Its molecular formula is C17H20N2O3, and it has a molecular weight of 300.36 g/mol .
This compound falls under the category of piperidine derivatives and is classified as an aldehyde due to the presence of the formyl group (-CHO). It also contains dioxopiperidine moieties that are often associated with biological activity, particularly in pharmacological contexts.
The synthesis of 2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde typically involves multiple steps that include the formation of the piperidine rings and subsequent functionalization to introduce the aldehyde group.
Technical details regarding specific reagents and conditions for each step can vary based on the desired yield and purity of the final product.
The molecular structure of 2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde can be represented using its SMILES notation: O=CC1CCN(C2=CC=C(C(CC3)C(NC3=O)=O)C=C2)CC1
. This notation indicates a complex arrangement of rings and substituents that contribute to its chemical properties .
The compound may undergo several chemical reactions typical for aldehydes and piperidine derivatives:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts will depend on the specific reaction being performed.
The compound exhibits typical characteristics of aldehydes:
The primary applications of 2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde lie in medicinal chemistry and pharmacological research. Its structure suggests potential uses in developing treatments for conditions involving neurotransmitter dysregulation or inflammatory diseases due to its possible effects on TNFα levels .
Additionally, it may serve as a building block for synthesizing more complex pharmaceutical agents targeting central nervous system disorders or inflammatory responses.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1